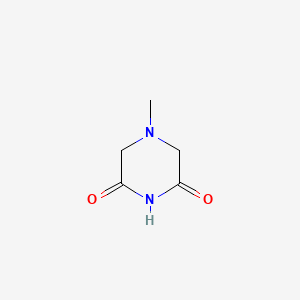

4-Methylpiperazine-2,6-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methylpiperazine-2,6-dione and its derivatives can be achieved through several methods, often starting from basic amino acids or their derivatives. The synthesis process is notable for its ability to produce optically active forms of the compound, which is crucial for its potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 1-hydroxypiperazine-2,5-diones, closely related to 4-Methylpiperazine-2,6-dione, showcases the methodological versatility in obtaining these compounds from Boc-L-amino acids and N-benzyloxyglycine methyl ester, highlighting the efficiency and flexibility of synthesis strategies employed for these types of compounds (Akiyama et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-Methylpiperazine-2,6-dione and its derivatives has been a subject of considerable interest due to the conformational aspects these compounds can exhibit. For example, N4-methylation of certain piperazine-2,5-diones has been shown to change their folded conformation to an extended conformation, highlighting the impact of subtle structural modifications on the overall molecular geometry and its potential implications for reactivity and interaction with biological targets (Nakao et al., 2016).

Chemical Reactions and Properties

4-Methylpiperazine-2,6-dione and its analogs participate in a wide range of chemical reactions, demonstrating their versatility as organic substrates. These compounds are known for their enamine and Michael reactivity, allowing for addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and oxidizing agents in a stereoselective manner. Such reactivity paves the way for the synthesis of natural product analogues and serves as precursors for interesting amino or keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).

Physical Properties Analysis

The physical properties of 4-Methylpiperazine-2,6-dione, such as its melting point, solubility, and crystal structure, are critical for its handling and application in various domains. Research into related compounds has provided insights into these aspects, with detailed characterizations conducted through techniques like single-crystal X-ray diffraction and spectroscopic methods, offering a basis for understanding the physical characteristics of 4-Methylpiperazine-2,6-dione derivatives (Pan et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Methylpiperazine-2,6-dione, including its reactivity, stability, and interaction with other chemical entities, are influenced by its unique structure. The compound's participation in condensation reactions, for example, has been utilized in the synthesis of complex molecules, indicating its utility in organic synthesis and potential applications in developing pharmacologically active compounds (Gallina & Liberatori, 1974).

Aplicaciones Científicas De Investigación

Chemosensors Development

4-Methylpiperazine-2,6-dione serves as a foundational structure in the design and development of chemosensors. This compound, through its derivatization, contributes to the creation of sensitive and selective sensors for a wide range of analytes, including metal ions and organic molecules. Its structural adaptability allows for the modulation of sensing properties, making it a versatile tool in analytical chemistry for environmental monitoring, biomedical diagnostics, and industrial process control (Roy, 2021).

Advanced Material Synthesis

The compound's unique chemical properties facilitate the synthesis of advanced materials, including dyes, polymers, and optoelectronic components. Its reactivity and ability to form stable complexes with various moieties are exploited in creating materials with desired colorimetric, fluorescent, or conductive properties. This has implications for the development of new pigments, solar cells, and sensors, enhancing the functionality and efficiency of these technologies (Grzybowski & Gryko, 2015).

Pharmaceutical Research

In pharmaceutical research, 4-Methylpiperazine-2,6-dione derivatives are explored for their therapeutic potential. The compound's structural framework is conducive to modifications that can lead to the discovery of new drugs with improved pharmacokinetic and pharmacodynamic profiles. Its derivatives are investigated for a variety of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, offering new avenues for drug development and disease treatment (Elgemeie, Azzam, & Elsayed, 2019).

Environmental and Agricultural Applications

Research into the environmental and agricultural applications of 4-Methylpiperazine-2,6-dione derivatives focuses on their use as herbicides and pesticides. These compounds' mode of action and degradation pathways are studied to assess their environmental impact, persistence, and efficacy in controlling pests and weeds. The goal is to develop safer and more effective agrochemicals that minimize harm to non-target species and reduce the risk of pollution and ecological imbalance (Carles, Joly, & Joly, 2017).

Propiedades

IUPAC Name |

4-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(8)6-5(9)3-7/h2-3H2,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYITBTXCMVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209549 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperazine-2,6-dione | |

CAS RN |

60725-35-1 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060725351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)

![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)

![(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B1213330.png)